![molecular formula C21H29NO2 B1344014 (2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol CAS No. 1004315-82-5](/img/structure/B1344014.png)
(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol
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Description
(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol, also known as (2S,3R)-3-(3-benzyloxyphenyl)-1-(dimethylamino)-2-methylpentan-3-ol, is a chiral molecule with a unique structure that has been studied for its potential applications in various scientific fields. This molecule has been investigated for its ability to act as a chiral auxiliary in asymmetric synthesis, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Scientific Research Applications
Lignin Model Compounds and Organic Synthesis
Studies on lignin model compounds, such as those exploring the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, provide insights into the mechanisms of bond cleavage that are critical for understanding the degradation and utilization of lignin in biomass. These studies suggest the relevance of such compounds in organic synthesis and biomass conversion technologies T. Yokoyama, 2015.
Pharmacological and Biological Activities
Compounds similar to "(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol" have been studied for their pharmacological and biological activities. For example, nerolidol, a sesquiterpene alcohol, showcases a wide range of biological activities, including antimicrobial and anti-inflammatory effects. This indicates potential research applications of the compound in developing new therapeutic agents Weng-Keong Chan et al., 2016.
Molecular Probes and Receptor Studies
Research on ohmefentanyl and its stereoisomers has provided valuable insights into the chemistry and pharmacology of opiates, demonstrating the compound's potential as a molecular probe for investigating receptor-mediated phenomena. This suggests that similar compounds could be valuable tools in pharmacological research, particularly in understanding opioid receptor interactions G. Brine et al., 1997.
Antimicrobial Agents
Studies on monoterpene compounds like p-Cymene have explored their antimicrobial properties, indicating that compounds with similar structures could serve as potential antimicrobial agents or as functional components in biomedical applications A. Marchese et al., 2017.
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging ligands are critical for diagnosing and understanding the progression of Alzheimer's disease. Studies on specific radioligands underscore the importance of such compounds in developing new diagnostic tools for neurodegenerative diseases A. Nordberg, 2007.
properties
IUPAC Name |
(2S,3R)-1-(dimethylamino)-2-methyl-3-(3-phenylmethoxyphenyl)pentan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-5-21(23,17(2)15-22(3)4)19-12-9-13-20(14-19)24-16-18-10-7-6-8-11-18/h6-14,17,23H,5,15-16H2,1-4H3/t17-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTDRZBEHCAVQA-LAUBAEHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)(C(C)CN(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C1=CC(=CC=C1)OCC2=CC=CC=C2)([C@@H](C)CN(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648663 |
Source
|
Record name | (2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol | |
CAS RN |
1004315-82-5 |
Source
|
Record name | (2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00648663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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